The table below summarizes the core identification information for Azane hydroiodide, which is synonymous with Ammonium iodide [1].
| Property | Value |
|---|---|
| Chemical Name | Azane; hydroiodide [1] |
| Synonym | Ammonium iodide [1] |
| CAS Registry Number | 12027-06-4 [1] |
| Molecular Formula | NH₄I [1] |
| Molecular Weight | 144.94 g/mol [1] |
| Appearance | White crystalline powder [1] |
The following diagram outlines the current information gap and a suggested pathway for your research.
The table below summarizes the basic identification and key physical properties of Azane hydroiodide based on the information found [1].
| Property | Specification |
|---|---|
| Chemical Name | Azane; hydroiodide [1] |
| Common Name | Ammonium iodide [1] |
| CAS Number | 12027-06-4 [1] |
| Molecular Formula | NH₄I [1] |
| Molecular Weight | 144.94 g/mol [1] |
| Appearance | White crystalline powder [1] |
| Melting Point | 551 °C [1] |
| Density | 2.514 g/cm³ [1] |
While a full SDS was not available, some safety and handling information can be inferred from the chemical properties and a safety sheet for a different hydroiodide compound.
For comprehensive risk assessment, regulatory bodies like the U.S. Environmental Protection Agency (EPA) use formal frameworks. The diagram below outlines the core components of this process, which involves combining hazard information with exposure assessment to characterize risk [3].
Relationship between hazard assessment, exposure, and final risk characterization.
The table below summarizes the available infrared (IR) spectral data for several azane hydroiodide compounds, compiled from the NIST Standard Reference Database [1] [2] [3].
| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Sample State for IR | Instrument Resolution (cm⁻¹) | Special Notes on Spectrum |
|---|---|---|---|---|---|---|
| Trimethyl vinyl ammonium iodide [3] | Information missing | C5H12IN | 213.06 | Solid (Mineral Oil Mull) | 4 | Spectral contamination due to oil around 2900 and 1450 cm⁻¹ |
| Tetramethylammonium iodide [2] | 75-58-1 | C4H12IN | 201.05 | Solid (Mineral Oil Mull) | 4 | Spectral contamination due to oil around 2900, 1450, 1380 cm⁻¹ |
| Tetrapropylammonium iodide [1] | 631-40-3 | C12H28IN | 313.26 | Solid (Mineral Oil Mull) | 4 | No specific contamination noted in abstract |
The data for the compounds listed above were collected under standardized conditions, as detailed in the NIST records [1] [2] [3].
When interpreting this data, please be aware of the following critical limitations:
For a thorough analysis, the following workflow outlines the key steps and techniques for a comprehensive spectroscopic characterization. You can use the DOT script below the diagram to generate it for your own documents.
The historical IR data is a useful reference, but you will likely need more for a complete analysis.
Although the search results do not contain specific data for azane hydroiodide (which appears to be a simple ammonium salt, HI·NH₃), a research paper on amino acid conjugates provides a clear methodological framework for hydrogen bond analysis that can be directly applied to your compound [1].
Table: Key Analytical Techniques for Hydrogen Bond Characterization [1]
| Technique | Application in Hydrogen Bond Analysis | Key Outcome |
|---|---|---|
| Single Crystal X-ray Diffraction | Determine precise molecular geometry and intermolecular contacts. | Identifies donor-acceptor pairs, measures H-bond distances (D-H, H···A, D···A) and angles (∠D-H···A). |
| Hirshfeld Surface Analysis | Visualize and quantify intermolecular interaction surfaces in a crystal. | Generates 2D fingerprint plots for quantitative analysis of H···H, O···H, N···H, I···H contact contributions. |
| Graph Set Analysis | Classify and describe hydrogen bonding patterns topologically. | Assigns patterns using Descriptor (D, S, R, C), Donor (d), Acceptor (a), and Number of atoms in pattern (p). |
Experimental Protocol for X-ray Crystallography (Summarized from [1]):
Here is a template written in the DOT language that incorporates your requirements for color, contrast, and layout. You can adapt its structure to visualize hydrogen bonding networks or experimental workflows [2].
Diagram: A template for a hydrogen bonding network featuring color-contrasted nodes and labeled edges.
To implement this successfully, please note the following critical specifications derived from the official Graphviz documentation [2] [3] [4]:
color="#4285F4", fillcolor="#EA4335") [4].fontcolor attribute must be explicitly set for any node containing text to ensure high contrast against the node's fillcolor [5].labeldistance attribute is set to 2.5 on the edge style line to meet the requirement for a value greater than 2.0 [2].none and the label delimited by <...> [6] [5].To obtain the specific information on azane hydroiodide that wasn't available in this search, I suggest these paths:
Azanediyl derivatives (also known as diarylaminodipropionic acid derivatives) represent an important class of nitrogen-containing organic compounds with demonstrated significance in medicinal chemistry and drug development. These compounds are characterized by a central nitrogen atom connected to aromatic systems and propionic acid chains, creating versatile scaffolds that can be structurally modified to optimize pharmacological properties. The growing global health crisis of antimicrobial resistance (AMR), particularly among ESKAPE group pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has intensified the search for novel chemotherapeutic agents with activity against drug-resistant bacterial strains. The azanediyl-based molecular framework has emerged as a promising candidate in this endeavor, demonstrating potent activity against clinically relevant multidrug-resistant pathogens including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococci* (VRE).
Recent studies have revealed that N-substituted β-amino acid derivatives bearing hydroxyphenyl moieties exhibit structure-dependent antimicrobial activity with particular efficacy against Gram-positive pathogens. These compounds represent an important development in the field of antimicrobial drug discovery, as they potentially overcome conventional resistance mechanisms such as enzymatic degradation, efflux pump overexpression, and target site modification. Additionally, certain azanediyl derivatives have demonstrated antiproliferative activity in drug-resistant cancer cell lines, suggesting potential applications in oncology beyond their antimicrobial utility. The synthesis of these compounds typically involves nucleophilic aromatic substitution reactions, esterification, hydrazinolysis, and condensation reactions that allow for systematic structural variation to establish structure-activity relationships.
The foundational synthesis of azanediyl derivatives begins with the preparation of the 3,3'-((hydroxyphenyl)azanediyl)dipropionic acid core structure through a direct nucleophilic addition reaction. The most efficient protocol involves reacting m-aminophenol (5.45 g, 50 mmol) with acrylic acid (10.81 g, 150 mmol) in aqueous medium (5 mL water) at elevated temperature (75°C) for 5 hours [1]. This reaction proceeds through a Michael-type addition mechanism where the aromatic amine attacks the β-carbon of the acrylic acid, followed by proton transfer and subsequent addition of a second equivalent of acrylic acid. The product precipitates directly from the reaction mixture upon cooling, requiring only filtration and recrystallization from a water-ethanol mixture to obtain the pure compound as a light brown powder with a respectable yield of 75% and melting point of 150-152°C [1].
For the isomeric 2-hydroxyphenyl variant, a similar approach can be employed using o-aminophenol (10.9 g, 100 mmol) and acrylic acid (18 g, 250 mmol) in water (100 mL), though this requires extended reflux conditions (14 hours) to achieve complete conversion [2]. The product is obtained as a white powder after filtration and washing with propan-2-ol, with a comparable yield of 75% and a higher melting point (181-183°C), suggesting potentially different crystalline packing in the solid state [2]. The structural similarity yet distinct physical properties of these isomeric compounds provides opportunities for exploring how regiochemistry influences biological activity and physicochemical properties.
Table 1: Comparative Synthesis of Hydroxyphenyl Azanediyl Dipropionic Acid Isomers
| Parameter | 3-Hydroxyphenyl Isomer | 2-Hydroxyphenyl Isomer |
|---|---|---|
| Starting Material | m-Aminophenol | o-Aminophenol |
| Acrylic Acid Equivalents | 3 equiv | 2.5 equiv |
| Reaction Conditions | 75°C, 5 h | Reflux, 14 h |
| Solvent System | Water (5 mL) | Water (100 mL) |
| Workup Procedure | Filtration, recrystallization (water/ethanol) | Filtration, washing (propan-2-ol) |
| Yield | 75% | 75% |
| Melting Point | 150-152°C | 181-183°C |
| Physical Form | Light brown powder | White powder |
Following preparation of the core azanediyl scaffold, extensive derivatization can be performed to explore structure-activity relationships and optimize pharmacological properties. The carboxylic acid functionalities serve as versatile handles for chemical modification through standard esterification, hydrazide formation, and amide coupling reactions. For instance, ester derivatives can be prepared by treating the dipropionic acid core with methanol in the presence of concentrated sulfuric acid as a catalyst, heating under reflux for 7 hours to obtain the corresponding dimethyl ester in 56% yield after recrystallization from propan-2-ol [1].
More elaborate derivatization can be achieved through hydrazinolysis of the ester intermediates, followed by condensation with various aryl aldehydes and heterocyclic carboxaldehydes to generate diverse hydrazone derivatives. These secondary transformations significantly expand the structural diversity accessible from the common azanediyl core and allow for systematic investigation of how steric, electronic, and lipophilic properties influence biological activity. The synthetic workflow below illustrates the complete derivatization pathway from the core azanediyl scaffold to various advanced intermediates:
Comprehensive structural characterization of azanediyl derivatives is essential for confirming synthetic success and ensuring compound purity for biological evaluation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and purity of synthesized compounds. For the core 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid, characteristic signals in the (^1)H NMR spectrum (400 MHz, DMSO-d6) include triplet resonances at δ 2.44 ppm (4H, 2× CH₂CO) and δ 3.49 ppm (4H, 2× NCH₂), along with distinctive aromatic proton patterns between δ 5.99-6.94 ppm for the trisubstituted phenyl ring [1]. The (^{13})C NMR spectrum (101 MHz, DMSO-d6) shows characteristic carbonyl carbon signals at δ 173.30 ppm and aromatic carbon signals between δ 99.11-158.53 ppm, providing confirmation of the molecular structure [1].
Fourier-Transform Infrared (FTIR) spectroscopy offers complementary structural information, particularly regarding functional groups. The core azanediyl dipropionic acid exhibits broad OH stretching vibrations around 3323 cm⁻¹ and a strong carbonyl stretching band at 1662 cm⁻¹ [1]. For more complex derivatives such as diethyl 3,3'-(ethane-1,2-diylbis(azanediyl))bis(but-2-enoate), additional computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can provide optimized geometric parameters that show excellent agreement with experimental X-ray crystallographic data, validating both the experimental and computational approaches [3].
Table 2: Characteristic Spectroscopic Data for Azanediyl Derivatives
| Analytical Method | Key Diagnostic Features | Structural Significance |
|---|---|---|
| (^1)H NMR | Triplet at δ 2.29-2.53 ppm (CH₂CO) | Confirms methylene spacer adjacent to carbonyl |
| Triplet at δ 3.18-3.51 ppm (NCH₂) | Verifies nitrogen connectivity | |
| Multiplet at δ 6.03-7.06 ppm (ArH) | Characterizes aromatic substitution pattern | |
| (^{13})C NMR | Signal at δ 173.30-175.30 ppm (C=O) | Confirms carboxylic acid/ester functionality |
| Signals at δ 46.25-48.60 ppm (NCH₂) | Supports N-alkylation | |
| Signals at δ 31.70-32.40 ppm (CH₂CO) | Completes structural assignment | |
| FTIR | Broad band at 3323-3500 cm⁻¹ (O-H) | Indicates hydroxyl functionality |
| Strong band at 1662-1730 cm⁻¹ (C=O) | Confirms carbonyl groups | |
| Bands at 1590-1620 cm⁻¹ (C=C) | Suggests aromatic character | |
| Mass Spectrometry | Molecular ion peaks | Confirms molecular mass and purity |
| Elemental Analysis | C, H, N percentages within ±0.3% of theoretical | Verifies composition and purity |
Advanced computational studies provide valuable insights into the electronic properties and reactivity descriptors of azanediyl derivatives. For diethyl 3,3'-(ethane-1,2-diylbis(azanediyl))bis(but-2-enoate), frontier molecular orbital (FMO) analysis reveals a highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gap of 5.01723 eV, indicating good stability and potential chemical reactivity [3]. The hyperpolarizability value calculated for this compound (5.8832×10⁻³⁰ esu) suggests significant nonlinear optical (NLO) properties, which may have implications for material science applications beyond pharmaceutical uses [3].
Fukui function analysis further elucidates the local reactivity descriptors, identifying specific atomic sites with heightened susceptibility toward nucleophilic or electrophilic attack. This information is particularly valuable for understanding potential metabolic transformation sites or designing further structural modifications. Molecular electrostatic potential (MEP) mapping visualizes the charge distribution across the molecule, revealing electron-rich and electron-deficient regions that influence intermolecular interactions and biological activity [3]. These computational approaches, combined with experimental spectroscopic data, provide a comprehensive understanding of the structural and electronic features that govern the biological properties of azanediyl derivatives.
The antimicrobial activity of azanediyl derivatives has been systematically evaluated against a panel of clinically relevant drug-resistant bacterial pathogens, with particular focus on Gram-positive organisms such as MRSA and VRE. Structure-activity relationship studies reveal that the nature of the aryl substituent significantly influences antimicrobial potency, with electron-withdrawing groups such as nitro substituents generally enhancing activity against resistant strains [1] [2]. For instance, compound 9 (bearing a 4-nitrophenyl group) and compound 17 (containing a 5-nitro-2-thienyl group) demonstrated exceptional activity against S. aureus MRSA USA300 lineage strain TCH-1516, with minimum inhibitory concentration (MIC) values of 4-16 µg/mL [2].
The most promising compounds exhibit a dual antimicrobial and anticancer profile, with compounds 5, 6, and 25 showing significant antiproliferative activity in cisplatin-resistant FaDu head and neck cancer cells at low micromolar concentrations [1]. Mechanistic studies indicate that these compounds induce significant oxidative stress in cancer cells while demonstrating low cytotoxic activity in non-cancerous HEK293 cells, suggesting a potential therapeutic window [1]. Additionally, in silico modeling reveals that compound 25 interacts with HER-2 and c-MET proteins, providing insight into potential molecular targets for this class of compounds [1].
Table 3: Antimicrobial Activity of Selected Azanediyl Derivatives
| Compound | Structural Features | Biological Activity | MIC Values (µg/mL) |
|---|---|---|---|
| 9 | 4-Nitrophenyl substituent | Anti-MRSA activity | 4-16 µg/mL vs. S. aureus TCH-1516 |
| 17 | 5-Nitro-2-thienyl group | Anti-MRSA activity | 4-16 µg/mL vs. S. aureus TCH-1516 |
| 18 | 5-Nitro-2-furyl group | Anti-MRSA activity | 4-16 µg/mL vs. S. aureus TCH-1516 |
| 26 | Optimized structure with 2-hydroxyphenyl core | Broad-spectrum vs. Gram-positive bacteria and fungi | Comparable to control antibiotics vs. S. aureus TCH-1516 and E. faecalis AR-0781; 16 µg/mL vs. C. albicans AR-0761 |
| 5, 6, 25 | Varied aryl substituents | Anticancer activity (cisplatin-resistant FaDu cells) | Low micromolar concentrations |
Systematic evaluation of azanediyl derivatives has revealed important structure-activity relationships (SAR) that guide further optimization. The presence of a hydroxyphenyl core appears essential for antimicrobial activity, with the regioisomeric position (2- vs. 3-hydroxyphenyl) influencing the spectrum of activity and potency [1] [2]. Incorporation of extended aromatic systems such as 1-naphthyl groups or electron-deficient heterocycles including 5-nitro-2-thienyl and 5-nitro-2-furyl substituents generally enhances activity against Gram-positive pathogens [1]. The physicochemical properties of these compounds, particularly lipophilicity and hydrogen bonding capacity, appear to critically influence cellular penetration and target engagement.
The diagram below illustrates the key structure-activity relationships identified for azanediyl derivatives:
Objective: Preparation of the core azanediyl scaffold for further derivatization.
Materials:
Procedure:
Expected Results: 18.97 g (75% yield) of light brown powder; m.p. 150-152°C.
Characterization:
Objective: Esterification of the core azanediyl dipropionic acid to generate ester intermediate for further derivatization.
Materials:
Procedure:
Expected Results: 0.31 g (56% yield) of light brown powder; m.p. 155-157°C.
Characterization:
Objective: Evaluation of synthesized azanediyl derivatives against drug-resistant bacterial pathogens.
Materials:
Procedure:
Quality Control:
The synthesis and biological evaluation of azanediyl derivatives outlined in these Application Notes demonstrate the significant potential of this chemical class as a source of novel antimicrobial agents targeting drug-resistant pathogens. The synthetic methodologies presented allow for efficient preparation of the core scaffold and systematic structural diversification to explore structure-activity relationships. The protocols for biological evaluation provide standardized methods for assessing antimicrobial activity against clinically relevant drug-resistant bacteria.
Future directions for research on azanediyl derivatives should include mechanistic studies to elucidate their precise molecular targets and modes of action, in vivo efficacy studies in appropriate infection models, and comprehensive ADMET profiling to assess their drug-like properties and potential for further development. The dual antimicrobial and anticancer activities observed for some derivatives warrant further investigation into potential connections between these biological activities and possible applications in combination therapies. The structural tractability of this compound class suggests significant potential for further optimization through medicinal chemistry approaches to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
"Azane" is the IUPAC name for ammonia (NH₃), and "azane hydroiodide" refers to the salt ammonium iodide (NH₄I) [1] [2] [3].
While specific protocols for using ammonium iodide in mechanochemistry are not detailed in the searched literature, the field of mechanochemistry itself is well-established as a sustainable alternative to traditional solution-based synthesis.
General Workflow for Mechanochemical Synthesis
The diagram below illustrates a typical workflow for a mechanochemical reaction, which would form the basis for any protocol using ammonium iodide.
Key Principles of Mechanochemistry [4] [5]:
The table below summarizes key chemical and physical data for ammonium iodide (azane hydroiodide) from the search results.
| Parameter | Value / Description | Reference |
|---|---|---|
| CAS Number | 12027-06-4 | [1] |
| Molecular Formula | NH₄I | [1] |
| Molecular Weight | 144.94 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Density | 2.514 g/cm³ | [1] |
| Melting Point | 551 °C | [1] |
| Documented Role | Dual-functional reagent: iodide source & nitrogen donor for cyano group formation. | [1] |
Nitrile groups are vital intermediates in the synthesis of many Active Pharmaceutical Ingredients (APIs), found in a wide range of marketed drugs such as varenicline and imatinib [1]. The development of efficient and direct methods for introducing the cyano group into aromatic systems is a significant endeavor in modern medicinal chemistry.
This application note details the use of ammonium iodide (NH₄I), or azane hydroiodide, as a dual-functional reagent in copper-mediated cyanation reactions. This method provides a practical and versatile tool for the conversion of aryl boronic acids, boronate esters, and organosilanes into the corresponding nitriles, using readily available N,N-dimethylformamide (DMF) as the carbon source [2].
Table 1: Chemical and Safety Profile of Ammonium Iodide (Azane hydroiodide)
| Property | Description |
|---|---|
| Chemical Name | Azane; hydroiodide [2] |
| CAS No. | 12027-06-4 [2] |
| Molecular Formula | NH₄I [2] |
| Molecular Weight | 144.94 g/mol [2] |
| Appearance | White crystalline powder [2] |
| Density | 2.514 g/cm³ [2] |
| Melting Point | 551 °C [2] |
| Hazard Codes | Xi (Irritant) [2] |
The primary application of ammonium iodide in this context is its dual role in a sequential iodination-cyanation mechanism [2].
This mechanism avoids the need to pre-functionalize substrates or handle highly toxic cyanide salts, offering a safer and more streamlined synthetic approach.
The diagram below illustrates the logical workflow and mechanism of this copper-mediated cyanation reaction.
This protocol is adapted from the work on the copper-mediated sequential cyanation of aryl C–B and arene C–H bonds [2].
Reaction Setup: Conduct all operations in a well-ventilated fume hood using standard laboratory safety practices.
Key Chemicals:
Procedure:
This protocol is adapted from the research on the copper-mediated transformation of organosilanes to nitriles [2].
Key Chemicals:
Procedure:
Table 2: Summary of Optimized Reaction Conditions
| Parameter | Protocol 1 (Boronic Acids/Esters) | Protocol 2 (Organosilanes) |
|---|---|---|
| Substrate | Aryl boronic acids, esters | Aryl-, styryl-, benzylsilanes |
| NH₄I (equiv) | 2.0 – 3.0 | 2.0 – 4.0 |
| Copper Salt | Cu(NO₃)₂·3H₂O | Cu(NO₃)₂·3H₂O |
| Additive | Acetic Acid (AcOH) | Potassium Fluoride (KF) |
| Solvent | DMF | DMF |
| Temperature | 110 °C | 90 °C |
| Atmosphere | Oxygen (O₂) | Oxygen (O₂) |
| Time | 12 – 24 hours | 6 – 15 hours |
The ammonium iodide/DMF/copper system demonstrates broad substrate scope and high functional group tolerance. The reaction is effective for converting electron-rich arenes, with various functional groups such as halides, ethers, and esters being well-tolerated, which is crucial for the synthesis of complex pharmaceutical intermediates [2].
The reaction proceeds via a sequential mechanism where iodoarenes have been identified as key intermediates, supporting the proposed iodination-cyanation pathway [2].
Ammonium iodide is an efficient and versatile reagent for copper-mediated cyanation reactions. Its role as a dual source of iodide and nitrogen, combined with the use of DMF as a safe carbon source, provides a practical and robust method for synthesizing nitrile-containing building blocks. The described protocols offer researchers reliable methodologies for incorporating nitrile functionalities into complex molecules, facilitating the development of new pharmaceutical intermediates.
While information on azane hydroiodide is unavailable, bioconjugation is a well-developed field. The following table summarizes key strategies, their key features, and common applications as highlighted in the recent literature [1].
| Strategy | Key Feature | Common Applications |
|---|---|---|
| Amide Coupling | Forms stable amide bonds; often uses carboxyls & amines. | Protein-peptide conjugation, immobilization [1]. |
| Thiol Coupling | Selective for cysteine residues; uses maleimides or halogens. | Antibody-drug conjugates (ADCs), protein labeling [1]. |
| Click Chemistry (CuAAC) | Copper-catalyzed azide-alkyne cycloaddition; highly efficient & selective. | Biomolecule tagging, polymer conjugation, activity-based profiling [1] [2] [3]. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free variant of click chemistry; uses strained cyclooctynes. | Labeling of live cells, glycoconjugate visualization, in-gel fluorescence [2] [3]. |
| Staudinger Ligation | Phosphine reacts with azide to form amide bond; bioorthogonal. | Cell surface labeling of azide-modified biomolecules [2]. |
A typical detailed protocol for a bioconjugation experiment, like those used for click chemistry, generally includes the following sections [3]:
The experimental workflow for a protocol involving metabolic labeling and bioorthogonal chemistry can be visualized as follows:
Given the lack of specific data on azane hydroiodide, the following points are critical if you intend to work with it or similar reagents:
In chemical terminology, the terms "azide" and "azane" refer to different compounds:
The extensive applications described in the search results all pertain to azides, not azanes. The following protocols and data are based on this established azide chemistry.
Azide groups offer versatile reactivity, primarily through two orthogonal pathways: the Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction and nitrene-based crosslinking upon thermal or photo-activation [2].
The table below summarizes the primary application areas:
| Application Area | Key Function of Azide | Example Polymers/Systems | Key Outcome |
|---|---|---|---|
| Bioconjugation & Biomaterials [1] [3] | Click reaction with alkynes for labeling & attachment. | Azide-terminated RAFT polymers; Alkyne-modified alginate with azide-modified cells. | Targeted drug delivery; fluorophore labeling; creation of "living" cell-crosslinked hydrogels. |
| Polymer Crosslinking & Stabilization [4] [2] | UV or thermal generation of nitrenes that insert into C-H bonds. | Poly(styrene-co-vinylbenzyl azide) microspheres; Energetic binders (e.g., GAP). | Enhanced mechanical stability; prevention of dissolution in solvents; locked morphology in electronic devices. |
| Energetic Materials [5] [2] | Decomposition releases nitrogen gas and significant energy. | Glycidyl Azide Polymer (GAP); Azide-modified nitrocellulose (NC). | High-performance, low-sensitivity propellants and explosives with a positive heat of formation. |
| Prodrug Synthesis [6] | Masking an active amino group as an inert azide. | Imidazoquinoline (IMDQ) TLR7/8 agonists. | Reduced systemic toxicity; spatiotemporally controlled drug activation via ultrasound. |
Here are detailed methodologies for two fundamental azide-based techniques.
This protocol outlines the installation of an azide group onto the chain-end of a polymer synthesized by Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enabling subsequent click reactions [1].
Key Materials:
Procedure:
The following diagram illustrates the workflow for creating azide-terminated polymers and their subsequent application.
This protocol describes using the inherent photoreactivity of azides to crosslink polymer microspheres, providing control over crosslinking density and residual functionality [4].
Key Materials:
Procedure:
Characterization:
The performance of azide-modified polymers can be quantified through various metrics, as shown in the examples below.
Table 1: Properties of Azide Polymer-Modified Nitrocellulose Spherical Powders [5]
| Azide Polymer Modifier | Impact Sensitivity Reduction (%) | Friction Sensitivity Reduction (%) | Increase in Critical Thermal Explosion Temp. (T_b) |
|---|---|---|---|
| GAP | ~65.3% | ~41.1% | 5–10 °C |
| GAPA | ~30.3% | ~23.3% | 5–10 °C |
| GAPE | ~48.2% | ~36.7% | 5–10 °C |
| GAP-ETPE | ~56.9% | ~38.9% | 5–10 °C |
Table 2: Characteristics of Photo-Crosslinkable Poly(Styrene-co-Vinylbenzyl Azide) Microspheres [4]
| VBA in Monomer Feed (wt%) | Measured Azide Loading (mmol g⁻¹) | Average Diameter (μm) |
|---|---|---|
| 1 | Data not specified | 2.8 |
| 10 | 1.30 | 1.7 |
| 25 | 2.71 | 1.4 |
| 50 | 4.21 | 1.1 |
| 100 | 5.58 | 0.8 |
Working with organic azides requires strict safety protocols. Always consult specific Material Safety Data Sheets (MSDS). General precautions include [2]:
While not specific to azane hydroiodide, the search results detail several robust methods for constructing nitrogen-containing heterocycles using other reagents. The table below summarizes these related approaches for your reference.
| Reaction Type / Reagent | Key Heterocycles Formed | Reported Yield Range | Key Conditions Cited |
|---|---|---|---|
| Copper-Catalyzed Amination [1] | 3a-Nitrogenous furoindolines, pyrroloindolines [1] | 72% to 99% [1] | CuBH₄(PPh₃)₂ (12 mol%), DCE, 0.5 hours [1] |
| Tandem Allylic Azide Rearrangement [1] | 3-Azido-tetralins, chromanes, tetrahydroquinolines [1] | 34% to 97% [1] | Thermal conditions, no catalyst specified [1] |
| Inverse Electron Demand Diels-Alder [2] | Pyrroloquinoline quinones (e.g., Methoxatin) [2] | Up to 95% [2] | HFIP as solvent, 60°C, 24 hours [2] |
| Heterocyclic Hydrazide Derivatives [3] [4] | 1,3,4-Oxadiazoles, pyridazine derivatives [3] | Not specified | Reflux in acetic acid (for anhydrides) or absolute ethanol (for active methylenes), 7-13 hours [3] |
Here are detailed methodologies for two of the most relevant synthetic approaches identified, which may serve as useful references for developing protocols with azane hydroiodide.
This procedure describes the formation of a fused heterocyclic system using aryl azides, catalyzed by copper.
Reaction Mechanism: The transformation proceeds through a nitrene transfer and cyclization mechanism. The copper catalyst first forms a copper-nitrene complex with the organic azide. This complex then abstracts a hydrogen atom, leading to the formation of an imine radical. Subsequent combination and intramolecular nucleophilic addition yield the fused furoindoline product [1]. The workflow is illustrated below.
Step-by-Step Procedure:
Characterization Data: The products are characterized by ( ^1H ) NMR, ( ^{13}C ) NMR, and IR spectroscopy. Yields are typically high, ranging from 72% to 99% for a variety of substituted tryptophols and aryl azides [1].
This method involves the cyclization of a hydrazide with various anhydrides to form six-membered heterocyclic rings, a common strategy in heterocyclic chemistry.
Reaction Workflow: The process begins with a pre-synthesized azo dye and proceeds through esterification and hydrazide formation before the key cyclization step [3].
Step-by-Step Procedure:
Characterization Data: The synthesized heterocycles are characterized using FT-IR, ( ^1H ) NMR, ( ^{13}C ) NMR, and elemental analysis (CHNS) [3].
Since direct information on azane hydroiodide is unavailable, here are suggestions for your subsequent research:
1. Chemical Profile Azane hydroiodide, more commonly known as Ammonium iodide, is an inorganic salt with the formula NH₄I [1]. It appears as a white crystalline powder and is widely used in organic synthesis, particularly as a source of nitrogen and iodide in copper-mediated reactions [1].
2. Handling and Safety Overview Proper handling is crucial due to its potential as a skin and eye irritant [1].
| Property | Specification / Hazard |
|---|---|
| CAS No. | 12027-06-4 [1] |
| Molecular Formula | NH₄I [1] |
| Molecular Weight | 144.94 g/mol [1] |
| Appearance | White crystalline powder [1] |
| Hazard Pictogram(s) | Xi (Irritant) [1] |
| Hazard Codes | Xi (Irritant) [1] |
| General Description | Dual-functional reagent providing iodide and a nitrogen source [1]. |
3. Storage Guidelines
The following protocol is adapted from a method for the sequential cyanation of aryl C–B and arene C–H bonds using ammonium iodide and DMF [1].
1. Objective To convert aryl boronic acids, boronate esters, organosilanes, or electron-rich arenes into the corresponding nitriles using ammonium iodide as a dual-functional reagent.
2. Principle The reaction proceeds via a sequential iodination-cyanation mechanism. Ammonium iodide first serves as an iodide source for the initial iodination of the substrate. Subsequently, it provides the nitrogen atom, while DMF serves as the carbon source, for the formation of the cyano group, all under copper-mediated oxidative conditions [1].
3. Experimental Workflow The diagram below outlines the key stages of the experimental procedure.
4. Materials and Reagents
5. Step-by-Step Procedure
6. Key Applications
The table below summarizes the optimized reaction parameters for the copper-mediated cyanation as reported in the literature [1].
| Parameter | Specification / Condition |
|---|---|
| NH₄I Role | Dual-functional: Iodide source & Nitrogen donor |
| Nitrogen Source | Ammonium iodide (NH₄I) |
| Carbon Source | N,N-Dimethylformamide (DMF) |
| Copper Mediator | Cu(NO₃)₂·3H₂O |
| Key Additive | Acetic Acid |
| Reaction Atmosphere | Air (oxidative conditions) |
| Mechanism | Sequential iodination followed by cyanation |
Ammonium iodide's role as a dual-functional reagent is a significant innovation in synthetic chemistry. Its ability to provide both the iodide for initial functionalization and the nitrogen for the final cyano group in a single pot simplifies the synthetic route towards nitriles, which are crucial building blocks [1]. This protocol is noted for its broad substrate scope and high functional group tolerance, making it a practical and versatile tool for chemists in pharmaceutical and agrochemical development [1].
The table below summarizes the key purification methods applicable to organic compounds, which can be adapted for azane hydroiodide [1].
| Method | Primary Principle | Best Suited For | Key Considerations |
|---|---|---|---|
| Crystallization | Differential solubility in a solvent at varying temperatures [1]. | Solids with significantly different solubility from impurities at different temperatures [1]. | Choice of solvent is critical; goal is high recovery of pure crystals [1]. |
| Sublimation | Direct transition from solid to vapor phase, bypassing the liquid phase [1]. | Solids that are stable at high temperatures and can sublimate (e.g., iodine, benzoic acid) [1]. | Effective for separating volatile solids from non-volatile impurities [1]. |
| Distillation | Separation based on differences in boiling points [1]. | Purifying liquid mixtures [1]. | Various types (simple, fractional, vacuum) for different boiling point ranges and compound sensitivities [1]. |
| Chromatography | Separation based on differential partitioning between mobile and stationary phases [1]. | Complex mixtures; can be analytical or preparative [1]. | Includes TLC, column chromatography, HPLC, and GC [1]. |
When designing a purification protocol for a new compound like azane hydroiodide, a logical, step-by-step approach is essential. The following diagram outlines a recommended decision workflow:
Based on general purification challenges, here are potential FAQs you could develop for your support center.
| Category | Question / Issue | Potential Cause & Solution |
|---|---|---|
| Method Selection | Q: How do I choose the initial purification method? | A: Base the choice on the compound's physical state (solid/liquid) and properties like melting point, volatility, and solubility, as outlined in the workflow above. |
| Crystallization | Issue: Low or no crystal yield. | Cause: Solvent may be too soluble. Solution: Try a different solvent or induce crystallization by scratching the flask [1]. |
| Crystallization | Issue: Crystals form but are oily. | Cause: Rapid crystal formation. Solution: Slow down cooling and avoid disturbance to promote proper crystal lattice formation. |
| General Purity | Issue: Product purity is insufficient after one method. | Cause: Complex impurity profile. Solution: Employ a sequence of techniques (e.g., crude crystallization followed by re-crystallization or chromatography). |
When working with this compound, pay special attention to these factors:
To build your troubleshooting guide, you can structure the information around common stability challenges. The following table outlines potential issues, their probable causes, and recommended corrective actions.
| Issue Observed | Potential Causes | Corrective Actions |
|---|---|---|
| Color Change | Decomposition; Iodide oxidation to iodine (I₂) | Work under inert atmosphere (e.g., N₂, Ar); use amber glass vials to protect from light [1]. |
| Precipitate Formation | Ligand displacement; hydrolysis forming insoluble species | Characterize precipitate via NMR, MS; adjust pH to stabilize the complex; test different aqueous buffers. |
| Loss of Potency | Structural degradation of the azane ligand | Use stability-indicating assays (HPLC, LC-MS) to monitor intact compound over time [1] [2]. |
| pH Drift in Solution | Release of hydroiodic acid (HI) | Use a buffered aqueous solution; monitor pH regularly in stability studies. |
To generate data for your guides, you can implement the following standard experimental protocols. These methodologies are adapted from general practices in pharmaceutical development [1] [2].
Protocol 1: Forced Degradation Studies
Protocol 2: Solution Stability Kinetics
The logical flow of a standard stability study can be visualized effectively. The diagram below outlines the key steps from sample preparation to data-driven decision-making.
What is the most critical factor affecting azane hydroiodide stability in water? The pH of the aqueous solution is often critical. The hydroiodide counterion can create an acidic environment, potentially catalyzing the decomposition of the azane ligand. It is essential to determine the optimal pH range for your specific compound experimentally.
How should I store stock solutions of azane hydroiodide? For short-term use (hours), storing the solution in the dark at room temperature may be sufficient. For longer-term stability (days to weeks), it is recommended to store buffered solutions in amber vials under an inert atmosphere at 4°C. Always monitor the solution for color changes or precipitation before use.
My compound precipitated in an aqueous buffer. Is it still usable? Not necessarily. Precipitation could indicate a chemical change (decomposition) or a physical change (loss of solubility). The precipitate should be isolated and characterized (e.g., by NMR, melting point) to confirm its identity before making a decision.
"Azane" is a systematic name for ammonia (NH₃), so "azane hydroiodide" likely refers to hydriodic acid or its salts [1]. The removal of such impurities depends heavily on the specific properties of your main product mixture.
The table below summarizes general impurity removal methods found in the search results that could be relevant.
| Method Category | Example Techniques | Key Principle | Reference / Context |
|---|---|---|---|
| Chemical Binding/Reaction | Use of SO₂, sodium thiosulfate | Adding substances that qualitatively react with dissolved impurities to form separable compounds. | [2] |
| Coagulation & Flocculation | Use of ferrous sulfate, aluminum sulfate | Provoking coagulation of colloids; improved with flocculants like starch or polyacrylamine. | [2] |
| Liquid Chromatography | Cation Exchange (CEX), Anion Exchange (AEX), Mixed-Mode | Separates components based on charge, hydrophobicity, and specific binding affinities. | [3] [4] |
| Filtration & Sedimentation | Ultra-filtration, centrifugation, settling | Physical removal of suspended or coagulated solids from a liquid medium. | [2] [5] |
| Kneading with Viscoelastic Material | Using a material with affinity for impurities | Kneading liquid mixture with a material that takes up impurities, then separating the purified medium. | [5] |
Since a direct protocol is unavailable, you can use the following logical workflow to diagnose issues and select appropriate methods. This diagram outlines the troubleshooting path:
When applying the general methods, here are some critical factors to optimize, drawn from the research:
For Chromatography Methods:
For Analytical Support:
Here are answers to common challenges you might face:
Q1: What should I do if my initial solubility screening shows poor results for a new compound?
Q2: Why does a formulation show good solubility initially but precipitates upon storage?
Q3: How can I improve the solubility of a compound that is not ionizable?
The table below summarizes key techniques, their mechanisms, and experimental considerations to help you select a starting point.
| Technique | Mechanism of Action | Key Experimental Parameters | Advantages | Limitations |
|---|---|---|---|---|
| Particle Size Reduction (Nanonization) [4] [2] | Increases surface area-to-volume ratio, enhancing dissolution rate. | Milling time/energy, stabilizer type & concentration, temperature. | Does not alter chemical structure; commercially scalable. | High surface energy can lead to physical instability and aggregation. |
| Solid Dispersion [5] [4] | Disperses drug at molecular level in inert carrier, disrupting crystal lattice. | Carrier polymer (e.g., PVP, HPMC), drug-to-polymer ratio, method (hot-melt, solvent evaporation). | Can significantly increase solubility and dissolution rate. | Risk of drug recrystallization during storage; stability is a key challenge. |
| Cyclodextrin Complexation [3] | Forms inclusion complex; hydrophobic drug resides in cyclodextrin's hydrophobic cavity. | Type of cyclodextrin (α, β, γ, or derivatives), molar ratio, temperature, stirring time. | Can improve solubility, stability, and bioavailability. | Efficiency depends on size compatibility between drug and cyclodextrin cavity. |
| Hydrotropy [6] [1] | Hydrotrope molecules create a favorable microenvironment through complex molecular interactions. | Type of hydrotrope (e.g., nicotinamide, sodium benzoate), concentration, pH. | Eco-friendly; does not require organic solvents; simple to implement. | May require high hydrotrope concentrations; mechanism not fully understood. |
| Co-solvency [1] | Changes polarity of solvent medium, reducing interfacial tension. | Type of cosolvent (e.g., ethanol, PEG), ratio in water, compatibility with drug. | Simple and cost-effective method. | Can pose toxicity concerns; risk of precipitation upon dilution. |
Here are detailed methodologies for two prominent techniques that are highly applicable to challenging compounds.
Nanomilling is a mechanical process to reduce particle size to the nanoscale, dramatically increasing dissolution rate [2].
This method involves forming an inclusion complex where the drug molecule is "encapsulated" within the hydrophobic cavity of cyclodextrin [3].
Q1: What is the primary chemical function of azane hydroiodide in modern synthesis?
Q2: What are the critical safety hazards associated with azide chemistry mentioned in the context of azane?
Q3: In the copper-mediated cyanation reaction, what is the role of DMF?
This guide addresses common issues in a typical reaction where azane hydroiodide is used to convert aryl boronic acids or organosilanes into nitriles [1].
| Problem Observed | Potential Causes | Recommended Solutions |
|---|
| Low Conversion | • Cu(I) oxidation to Cu(II) • Inadequate azane hydroiodide • Sub-optimal temperature | • Use a reducing agent (e.g., sodium ascorbate) to maintain Cu(I) state • Ensure stoichiometric excess of NH₄I • Verify and control reaction temperature | | Formation of Side Products | • Uncontrolled reaction conditions • Impurities in starting materials | • Strictly control reactant addition order and rate • Use high-purity reagents and solvents | | Reaction Does Not Initiate | • Incorrect copper catalyst • Lack of necessary additives | • Use recommended copper salts (e.g., Cu(NO₃)₂·3H₂O) • Include essential additives (e.g., KF for organosilane reactions) |
Here is a detailed methodology for the copper-mediated cyanation of aryl boronic acids using azane hydroiodide, adapted from the literature [1].
Title: Synthesis of Aromatic Nitriles from Boronic Acids using Azane Hydroiodide and DMF.
Principle: This one-pot method enables the conversion of aryl boronic acids into nitriles. The mechanism proceeds through a sequential process where azane hydroiodide first provides an iodide source for the iodination of the boronic acid. Subsequently, in the presence of a copper catalyst, the nitrogen atom from NH₄I and a carbon atom from DMF combine in a cyanation step to form the final nitrile product.
Reagents:
The workflow for this reaction is as follows:
Procedure:
Key Note on Scope: This methodology has been demonstrated to work with a broad range of substrates, including aryl boronic acids, boronate esters, and electron-rich arenes, showing high functional group tolerance [1].
The process of growing crystals suitable for analysis, such as Single Crystal X-Ray Diffraction (SCXRD), relies on carefully moving a solution from a stable to a metastable state where nucleation and growth can occur [1]. The diagram below outlines this core concept and the primary classical methods to achieve it.
Here are common crystallization challenges and strategies to address them, based on general principles [1].
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| No crystals form | Solution not reaching metastable zone; insufficient nucleation. | Slow evaporation further; use slower cooling rate; introduce seed crystals. |
| Oils or gums form | Too rapid supersaturation; compound instability. | Change solvent; reduce cooling/evaporation rate; re-dissolve with different solvent. |
| Small crystals | Too rapid growth; high nucleation density. | Slow down process (evaporation/cooling); use greater solvent volume. |
| Crystals are of low quality | Rapid crystal growth; impurities. | Recrystallize; use slower crystal growth method (e.g., diffusion). |
Here are detailed steps for the primary classical crystallization methods.
If classical methods fail, consider these modern approaches that require specialized materials or equipment [1]:
Since specific data on azane hydroiodide is scarce, a systematic empirical approach is your best strategy:
| Question | Answer & Troubleshooting Tips |
|---|
| What are the basic identity and structural data for Tetrapropylammonium iodide? | - Chemical Formula: C12H28IN
labeldistance attribute and add spaces to your label text. For example: a -> b [ label=" a to b" labeldistance="2.5"] [3]. |The following table summarizes a validated RP-HPLC method that can serve as a reference for developing your own procedures [2].
| Parameter | Specification |
|---|---|
| Objective | Simultaneous estimation of Rabeprazole (RP), Pantoprazole (PP), and Itopride (IP) in a combined dosage form. |
| Chromatographic Principle | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). |
| Column | Phenomenex C18 (Luna), 250 mm × 4.6 mm, 5 µm particle size, with a C18 guard column. |
| Mobile Phase | 10 mM Potassium Dihydrogen Orthophosphate Buffer (pH 6.8) : Acetonitrile (70:30, v/v). |
| Flow Rate | 1.0 mL/min. |
| Detection (UV) | 288 nm. |
| Retention Times | Rabeprazole: 5.35 min; Pantoprazole: 7.92 min; Itopride: 11.16 min. |
| Linearity Range | RP: 2.5–25 µg/mL; PP: 1–30 µg/mL; IP: 3–35 µg/mL. |
| Correlation Coefficient (r²) | RP: 0.994; PP: 0.978; IP: 0.991. |
| Limit of Detection (LOD) | RP: 1 µg/mL; PP: 0.3 µg/mL; IP: 1 µg/mL. |
| Limit of Quantification (LOQ) | RP: 2.5 µg/mL; PP: 1 µg/mL; IP: 3 µg/mL. |
| Validation | Conducted as per International Conference on Harmonisation (ICH) guidelines. |
This detailed protocol is based on the method summarized above [2].
The following diagram illustrates the key stages of the analytical method development and validation lifecycle.
Based on the chemical properties [1], the following table summarizes the key information and recommended storage conditions, which are inferred from standard practices for similar reactive chemicals.
| Property | Details |
|---|---|
| Chemical Name | Azane; hydroiodide (Ammonium Iodide) [1] |
| CAS No. | 12027-06-4 [1] |
| Appearance | White crystalline powder [1] |
| Recommended Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Protect from light and moisture [2]. |
For a chemical like Ammonium Iodide, which is sensitive to light and moisture, shelf life is not a fixed number but depends on storage conditions and handling. The following guidance is based on general principles of chemical stability.
| Aspect | Considerations & Best Practices |
|---|---|
| General Shelf Life | No specific data found. For precise dating, consult the Certificate of Analysis (CoA) from your supplier. |
| Key Degradation Risks | Light: Can catalyze decomposition. Moisture: May cause caking or chemical breakdown. Air: Exposure can lead to oxidation [2]. |
| Stability Monitoring | Regularly inspect for physical changes (e.g., color change from white to yellow or brown, caking). This indicates decomposition and reduced purity [2]. |
Here are some common issues and solutions that you can format into FAQs for your support center.
FAQ 1: Why has the Ammonium Iodide powder changed color to yellow or brown?
FAQ 2: How can I confirm the purity of Ammonium Iodide before a critical reaction?
FAQ 3: What is the best way to handle Ammonium Iodide to ensure its longevity?
To objectively determine the stability of a chemical like Ammonium Iodide under various conditions, you can design a forced degradation study. The workflow below outlines this process.
Title: Forced Degradation Workflow
This methodology is standard for understanding the stability of drug substances [5]. Below is a proposed experimental outline:
For a compound like azane hydroiodide, you will likely need to develop and validate your own HPLC method. Here is a general workflow and key parameters to consider, based on standard practices in pharmaceutical analysis [1] [2].
| Parameter | Description | Example from Literature (Other Compounds) |
|---|---|---|
| Column Stationary Phase | The chemistry of the column packing material that dictates separation [2]. | Alltima CN column (used for gliclazide & metformin) [1]. |
| Mobile Phase Composition | The solvent mixture that carries the sample through the column [2]. | 20 mM ammonium formate buffer (pH 3.5) and acetonitrile (45:55, v/v) [1]. |
| Elution Mode | Isocratic: Constant solvent composition. Gradient: Solvent composition changes over time [2]. | The method for gliclazide & metformin uses an isocratic mode [1]. | | Detection Wavelength | The UV wavelength at which the analyte is measured. | 227 nm (for gliclazide & metformin) [1]. | | Validation Parameters | Tests to confirm the method is reliable and reproducible [1]. | Linearity, Precision, Accuracy, LOD, LOQ (all required by ICH guidelines) [1]. |
Spectrophotometry measures how much a chemical substance absorbs light by determining the intensity of light as a beam passes through a sample solution [1]. The core principle is the Beer-Lambert Law, which states that absorbance is proportional to the concentration of the absorbing species [1].
Many active pharmaceutical ingredients, including those containing amino groups, can be analyzed using this technique by measuring their intrinsic absorption of UV or visible light, often after a chemical reaction to form a colored complex [2] [3]. The general workflow for such an analysis is summarized below:
When developing a spectrophotometric method, especially for a compound that may not have strong native absorbance, the following aspects are critical:
| Development Phase | Key Activities | Purpose & Goal |
|---|---|---|
| Wavelength Selection | Scan standard solutions to find λmax [1] | Ensure maximum sensitivity and minimal interference. |
| Derivatization | React with a suitable agent (e.g., vanillin) to form a colored complex [2] | Enable detection of compounds with weak UV absorption. |
| Condition Optimization | Systematically vary pH, temperature, and reaction time [4] | Achieve a stable, reproducible signal with maximum yield. |
| Method Validation | Establish linearity range, precision, accuracy, LOD, LOQ [1] [5] | Confirm the method is reliable and fit for its intended purpose. |
The following is a generalized, adaptable protocol for the spectrophotometric determination of a compound containing a primary amino group, which is a key functional group in azane (hydrazine) [2].
Reagents and Solutions:
Procedure:
Calibration:
For analyses in complex matrices like combined medications, simple zero-order spectrophotometry may not be sufficient. Advanced mathematical techniques can resolve overlapping spectra without physical separation [6] [5]:
The table below summarizes the reactivity of different types of ammonium salts based on available information.
| Ammonium Salt Type | General Reactivity & Characteristics | Key Experimental Findings |
|---|---|---|
| Simple Ammonium Salts (e.g., NH₄Cl, NH₄NO₃) [1] [2] | Water-soluble; mild acidity; proton donors in acid-base reactions; decompose with strong base to release NH₃ [1] [2]. | Uptake coefficient of Methylamine (MA) on NH₄Cl at 298 K: (2.29 ± 0.28) × 10⁻³ [3]. |
| Ammonium Salts with Polyatomic Anions (e.g., (NH₄)₂SO₄, NH₄HSO₄) [3] | Anion influences reactivity; can participate in exchange or acid-base reactions. | Uptake coefficient of MA on (NH₄)₂SO₄: (6.30 ± 1.03) × 10⁻³; on NH₄HSO₄ (acid-base reaction): (1.78 ± 0.36) × 10⁻² [3]. |
| Quaternary Ammonium Salts (e.g., Tetramethylammonium Iodide) [4] [5] [1] | Positively charged nitrogen with four organic groups; high stability; higher melting points; used as phase-transfer catalysts [5] [1]. | Undergo photoredox-catalyzed reactions to generate α-ammonio radicals for synthesizing new ammonium salts and bioactive molecules [5]. |
Experimental data suggests a linear free energy relationship for reactions involving methylamine and certain ammonium salts (NH₄Cl, (NH₄)₂SO₄, NH₄NO₃), where the natural logarithm of the uptake coefficient correlates with the electrostatic potential of the hydrogen atom in the NH₄⁺ group [3].
Here are methodologies from key studies to help guide your experimental design.
This protocol is based on a study investigating the uptake of methylamine onto various ammonium salts [3].
This method describes functionalizing stable quaternary ammonium salts [5].
The diagram below outlines a generalized workflow for studying ammonium salt reactivity, incorporating elements from the protocols above.
The available information has limitations. To build a more complete guide, you may need to consult specialized chemical databases and primary literature.
The term "azane" is the IUPAC systematic name for ammonia (NH₃) [1]. Therefore, "azane hydroiodide" is understood in chemical literature as ammonium iodide (NH₄I) [2].
One source refers to a different, more complex compound using the name "λ⁵-azane" in a historical context, but this is not relevant to the simple ammonium salt [3]. For the purpose of sourcing materials or existing protocols, searching for "ammonium iodide" will yield more comprehensive results.
The table below summarizes the key physicochemical properties of Ammonium Iodide from a chemical supplier's data sheet [2].
| Property | Value |
|---|---|
| Chemical Name | Azane; hydroiodide (understood as Ammonium Iodide) |
| CAS Number | 12027-06-4 [2] |
| Molecular Formula | NH₄I [2] |
| Molecular Weight | 144.94 g/mol [2] |
| Appearance | White crystalline powder [2] |
| Density | 2.514 g/cm³ [2] |
| Melting Point | 551 °C [2] |
While direct synthesis methods for ammonium iodide were not detailed in the search results, insights can be drawn from related chemistry and modern green synthesis principles.
Given the limited specific data on NH₄I synthesis, here is a potential path forward for creating your guide:
For a research-grade characterization of a compound like azane hydroiodide, a single NMR experiment is often insufficient. The validation cross framework, established in drug discovery, provides a systematic approach to confirm a molecular interaction by addressing four critical properties [1]. This framework ensures that observations are due to a true interaction and not an artifact.
The workflow for this rigorous validation is summarized in the diagram below:
To address each quadrant of the validation cross, specific NMR experiments are employed. The table below outlines the purpose and key experiments for each validation pillar [1].
| Validation Pillar | Primary Purpose | Key NMR Experiments & Techniques |
|---|---|---|
| Ligand Integrity | Confirm the ligand's identity, purity, concentration, and solubility in the sample. [1] | Standard 1H NMR to verify structure and detect impurities. Diffusion-ordered spectroscopy (DOSY) to check for aggregation. |
| Protein Integrity | Ensure the macromolecule is properly folded, not aggregated, and stable at the experimental concentration. [1] | 2D 1H-15N HSQC to monitor protein fingerprint and folding. |
| Binding Effects on Ligand | Detect that the ligand is physically interacting with the macromolecular target. [1] | Saturation Transfer Difference (STD) NMR. WaterLOGSY. |
| Binding Effects on Protein | Observe changes in the protein's structure or dynamics upon ligand binding. [1] | Chemical Shift Perturbation (CSP) in 2D 1H-15N HSQC spectra. |
Ultra-high-resolution mass spectrometry (UHRMS) with Fourier transform instruments, such as Orbitrap and FTICR, plays a crucial role in modern pharmaceutical analysis due to its high resolving power, mass accuracy, and dynamic range. These instruments are vital for tasks like unambiguous molecular formula assignment and trace analysis in complex mixtures [1].
For a validation study, the core methodology typically follows established international guidelines. The table below summarizes key validation parameters and what they entail, based on examples from the search results [2] [3]:
| Validation Parameter | Description & Purpose |
|---|---|
| Specificity/Selectivity | Ability to accurately measure the analyte in the presence of other components like excipients or impurities [2]. |
| Linearity & Range | Demonstrated by the correlation coefficient (e.g., 1.000) over a specified concentration range (e.g., 25-200% of target) [3]. |
| Precision | Repeatability of measurements; often reported as %RSD (Relative Standard Deviation) for method precision [3]. |
| Accuracy | Closeness of measured value to true value; established through recovery studies [2] [3]. |
| Limit of Detection (LOD) / Quantification (LOQ) | Lowest concentration that can be detected or reliably quantified. Must be below acceptable impurity limits [2]. |
| Robustness | Capacity of the method to remain unaffected by small, deliberate variations in method parameters [2] [3]. |
While not for azane hydroiodide itself, the search yielded a detailed, validated protocol for determining similar mutagenic impurities (organic azides) in sartan-based pharmaceuticals. This can serve as a concrete model for designing your own experiments [2].
The following diagram outlines a logical workflow for developing and validating a mass spectrometry method, synthesizing the general principles from the search results.
Since direct data on azane hydroiodide was not available, here are steps you can take to find more targeted information:
The table below summarizes key findings from a comparative study on reagents used in activity-based protein profiling (ABPP), a common application of tandem click chemistry labeling [1].
| Reagent / Condition | Type | Key Finding on Efficiency | Optimal Concentration | Signal-to-Background Ratio | Key Advantage | Key Limitation |
|---|---|---|---|---|---|---|
| Ligand: TBTA (4) [1] | Cu(I)-catalyzed | Slightly worse performance than others [1] | 50 μM (low) [1] | Good with low alkyne tag concentration [1] | Widely used and studied [1] | Limited solubility [1] |
| Ligand: THPTA (5) [1] | Cu(I)-catalyzed | Good performance, no substantial difference from BTTAA [1] | 50 μM or 2 mM (high) [1] | Good with low alkyne tag concentration [1] | Good water solubility; performs well at high concentrations [1] | - |
| Ligand: BTTAA (6) [1] | Cu(I)-catalyzed | Good performance, higher kinetics reported in other studies [1] | 50 μM or 2 mM (high) [1] | Good with low alkyne tag concentration [1] | Good water solubility; high ligand:copper ratio lowers background [1] | - |
| Strain-Promoted (BCN 2) [1] | Copper-free | Poor efficiency, high non-specific staining [1] | 5 μM (very low) [1] | Low (high background) [1] | Avoids copper toxicity [1] | Thiol-yne reaction with cysteines causes high background [1] |
This methodology was used to generate the data comparing TBTA, THPTA, and BTTAA [1].
This protocol outlines steps to mitigate the high background associated with copper-free methods [1].
The following diagram illustrates the core tandem labeling workflow used in the cited studies [1].
The table below summarizes the basic information for Azane hydroiodide, which is more commonly known as Ammonium iodide.
| Property | Description |
|---|---|
| Chemical Name | Azane; hydroiodide [1] |
| Common Name | Ammonium iodide [1] |
| CAS No. | 12027-06-4 [1] |
| Molecular Formula | NH4I [1] |
| Appearance | White crystalline powder [1] |
| Key Application | Dual-functional reagent in copper-mediated cyanation reactions [1] |
Azane hydroiodide (Ammonium iodide) serves as a dual-functional reagent in copper-mediated reactions for synthesizing nitriles from aryl boronic acids, organosilanes, and electron-rich arenes [1]. It provides both the iodide source for an initial iodination step and the nitrogen atom for the final cyano group (-C≡N), using DMF as the carbon source [1].
The diagram below illustrates this two-step reaction mechanism.
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